molecular formula C9H12N4O2S B3039331 6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 1017393-78-0

6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B3039331
CAS No.: 1017393-78-0
M. Wt: 240.28 g/mol
InChI Key: GIUWQAIKVXTTRN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are diverse and depend on the specific derivative of the compound. For instance, some derivatives have been found to inhibit Shikimate dehydrogenase , an essential protein for the biosynthesis of the chorismate end product . Other derivatives have shown potential as microtubule inhibitors , causing cell cycle arrest and apoptosis .

Mode of Action

The compound interacts with its targets by binding to their active sites, leading to inhibition of their function. For example, in the case of Shikimate dehydrogenase, the compound binds to the enzyme, inhibiting its activity and disrupting the biosynthesis of chorismate . As a microtubule inhibitor, the compound binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The compound affects several biochemical pathways. In the case of Shikimate dehydrogenase inhibition, it disrupts the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in bacteria . When acting as a microtubule inhibitor, it disrupts the normal function of microtubules, which are essential for cell division and intracellular transport .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives .

Result of Action

The result of the compound’s action is dependent on its specific target. Inhibition of Shikimate dehydrogenase can lead to the death of bacteria, making it a potential antitubercular agent . As a microtubule inhibitor, it can cause cell cycle arrest and apoptosis, making it a potential anticancer agent .

Biochemical Analysis

Biochemical Properties

6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the activity of shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product . This interaction suggests that this compound may play a role in the regulation of metabolic pathways involving chorismate.

Cellular Effects

The cellular effects of this compound are diverse and depend on the specific cellular context. For instance, it has been found to exhibit cytotoxic activities against certain cancer cell lines . It has also been reported to induce apoptosis in MDA-MB-231 cells, a breast cancer cell line . This suggests that this compound may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. For example, it has been found to inhibit the activity of shikimate dehydrogenase, suggesting that it may exert its effects at the molecular level through enzyme inhibition . Additionally, it has been reported to induce apoptosis in MDA-MB-231 cells, suggesting that it may also exert its effects through changes in gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathway of chorismate biosynthesis, where it inhibits the activity of shikimate dehydrogenase . This suggests that it may interact with enzymes and cofactors involved in this pathway and may have effects on metabolic flux or metabolite levels.

Chemical Reactions Analysis

Types of Reactions

6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired product but often involve standard laboratory conditions such as room temperature and atmospheric pressure.

Major Products Formed

The major products formed from these reactions include various substituted triazolothiadiazine derivatives, which exhibit enhanced pharmacological activities .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific substitution pattern, which enhances its pharmacological profile. The presence of the carboxymethyl and isopropyl groups contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-(3-propan-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2S/c1-5(2)8-10-11-9-13(8)12-6(4-16-9)3-7(14)15/h5H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUWQAIKVXTTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 2
6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 3
Reactant of Route 3
6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 4
Reactant of Route 4
6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 5
6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 6
6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

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